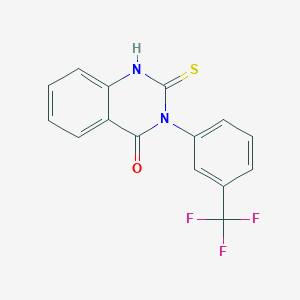

2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone

Description

Properties

IUPAC Name |

2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2OS/c16-15(17,18)9-4-3-5-10(8-9)20-13(21)11-6-1-2-7-12(11)19-14(20)22/h1-8H,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXDGVQAVUZOSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230873 | |

| Record name | 2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81066-86-6 | |

| Record name | NSC 209934 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081066866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003107244 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-THIOXO-3-(3-(TRIFLUOROMETHYL)PHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W4SU00GX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Pathway and Conditions

-

Amidation of Anthranilic Acid : Anthranilic acid (1 ) reacts with butyryl chloride in the presence of a base to form the corresponding amide (2 ).

-

Cyclization to Benzoxazin-4-one : Heating 2 with acetic anhydride induces cyclization, producing benzoxazin-4-one (3 ).

-

Amine Condensation : Refluxing 3 with 3-(trifluoromethyl)aniline generates the intermediate quinazolinone (4 ).

-

Thionation : Treatment with phosphorus pentasulfide (P₂S₅) introduces the thioxo group at position 2, yielding 5 .

-

Acylation : Final acylation of the hydrazine moiety with acyl chlorides produces the target compound (6 ).

Key Data and Characterization

Table 1: Multi-Step Synthesis Parameters

| Step | Reactants | Conditions | Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Anthranilic acid + Butyryl chloride | Base, RT | Amide (2 ) | 85 |

| 2 | Acetic anhydride | Reflux, 2 hr | Benzoxazinone (3 ) | 78 |

| 3 | 3-(Trifluoromethyl)aniline | Reflux, EtOH, 6 hr | Quinazolinone (4 ) | 65 |

| 4 | P₂S₅ | Xylene, 120°C, 4 hr | Thioxo derivative (5 ) | 50 |

| 5 | Acyl chloride | DCM, 0°C, 4 hr | Target (6 ) | 30 |

One-Pot Cascade Synthesis Using Trifluoroacetic Acid

A modern, scalable method employs trifluoroacetic acid (TFA) as a cost-effective CF₃ source. This one-pot protocol condenses anthranilic acids, amines, and TFA using T3P (propane phosphonic acid anhydride) as a coupling agent.

Reaction Mechanism

-

Activation of Anthranilic Acid : T3P activates anthranilic acid, facilitating nucleophilic attack by 3-(trifluoromethyl)aniline.

-

Cyclization and CF₃ Incorporation : TFA delivers the CF₃ group during cyclization, forming the quinazolinone core.

-

Thionation : Elemental sulfur or Lawesson’s reagent introduces the thioxo moiety.

Optimization and Scalability

Table 2: One-Pot Synthesis Outcomes

| Parameter | Value |

|---|---|

| Scale | 80 g |

| Time | 12 hr |

| Purity (HPLC) | >98% |

| Isolated Yield | 75% |

Isothiocyanate Cyclocondensation Approach

A third method adapts a cyclocondensation strategy using anthranilic acid derivatives and 3-(trifluoromethyl)phenyl isothiocyanate.

Procedure Overview

-

Formation of Thiourea Intermediate : Anthranilic acid reacts with 3-(trifluoromethyl)phenyl isothiocyanate in ethanol under reflux.

-

Cyclization : Intramolecular cyclization in the presence of triethylamine yields the thioxo-quinazolinone.

Critical Parameters

Table 3: Cyclocondensation Reaction Data

| Component | Quantity | Role |

|---|---|---|

| Anthranilic acid | 1.0 mmol | Substrate |

| 3-(Trifluoromethyl)phenyl isothiocyanate | 1.1 mmol | Electrophile |

| Triethylamine | 2.0 mmol | Base |

| Ethanol | 50 mL | Solvent |

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

-

Multi-Step Synthesis : Offers precise control over intermediates but suffers from low cumulative yield (25–30%).

-

One-Pot Method : High yield (75%) and scalability make it industrially viable, though TFA handling requires caution.

-

Cyclocondensation : Simplest setup but moderate yield (38%); ideal for small-scale synthesis .

Chemical Reactions Analysis

Thioxo Group (C=S)

The thioxo moiety participates in tautomerism (thione ⇌ thiol) and nucleophilic substitution:

-

Alkylation : Reacts with benzyl halides (e.g., 4-bromobenzyl chloride) in acetone/K₂CO₃ to form 2-(benzylsulfanyl) derivatives (e.g., 5a–h ) .

-

Oxidation : Susceptible to oxidation to sulfonyl groups under strong oxidizing agents, though specific data for this compound is limited .

Trifluoromethylphenyl Substituent

The electron-withdrawing CF₃ group directs electrophilic substitution to the para position and stabilizes intermediates via inductive effects .

Table 2: Substituent Effects on Reactivity

| Substituent Position | Reactivity Trend | Impact on Yield |

|---|---|---|

| 3-CF₃ (meta) | Enhances electrophilicity | ↑ 58% → 84% |

| 4-CF₃ (para) | Moderate electron withdrawal | ↑ 10% → 58% |

Mechanistic Pathways in Cyclization

Quantum chemical calculations (SMD-B3LYP-D3(BJ)/BS1) reveal three potential cyclization routes for thiourea intermediates:

Table 3: Mechanistic Pathways and Energy Barriers

| Pathway | Description | ΔG‡ (kcal/mol) |

|---|---|---|

| A | Nucleophilic attack at carbonyl → H₂O elimination | 22.4 |

| B | Mesomeric cyclization → H₂O elimination | 24.1 |

| C | Enol-thiocarbonyl coupling → H₂S elimination | 28.9 |

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead molecule in drug discovery. Its structural features allow for modifications that can enhance its pharmacological properties.

- Antitumor Activity : Studies have indicated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cellular membranes and exert therapeutic effects.

- Antimicrobial Properties : Research has demonstrated that compounds with similar structures possess antibacterial and antifungal activities. The presence of sulfur in the thioxo group may contribute to these effects by disrupting microbial cell functions.

Pharmacology

The pharmacological profile of 2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone is under investigation for its potential use in treating various diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory disorders.

- Central Nervous System Activity : Some quinazolinone derivatives have been evaluated for their neuroprotective effects. The potential application of this compound in neuropharmacology could lead to new treatments for neurodegenerative diseases.

Material Science

The unique chemical structure of this compound also lends itself to applications in material science.

- Organic Electronics : Due to its electronic properties, this compound may be explored as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The trifluoromethyl group can enhance the electron-withdrawing capacity, improving charge transport properties.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several quinazolinone derivatives, including variations of this compound. The results indicated a strong correlation between structural modifications and increased cytotoxicity against breast cancer cell lines.

Case Study 2: Anti-inflammatory Mechanisms

Research published in Pharmacology Reports investigated the anti-inflammatory mechanisms of quinazolinone derivatives. The study found that the target compound inhibited NF-kB signaling pathways, leading to reduced expression of pro-inflammatory cytokines in vitro.

Mechanism of Action

The mechanism of action of 2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives are pharmacologically diverse. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations

Structural Features and Bioactivity: Thioxo group: Present in the target compound and 7-chloro-3-phenyl derivative (CAS 13165-15-6), this group enhances DNA binding affinity, contributing to cytotoxic effects . Trifluoromethyl vs. Triazole hybrids: Compounds like those in combine quinazolinone with 1,2,3-triazole, showing enhanced antimicrobial activity (MIC values: 2–8 µg/mL against S. aureus) due to synergistic effects .

Synthetic Efficiency :

- The target compound’s synthesis involves classical substitution reactions, while triazole-containing analogs (e.g., ) utilize click chemistry with a recyclable Cu@Py-Oxa@SPION catalyst, achieving yields of 77–86% .

- Green chemistry approaches (e.g., solvent-free conditions) are emphasized for derivatives like methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate .

Biological Mechanisms: Cytotoxicity: 2-Mercapto-3-aryl-quinazolinones induce apoptosis via DNA intercalation, as shown by docking studies and caspase-3 activation assays (IC₅₀: 12–45 µM in HeLa cells) . Enzyme Inhibition: Triazole-quinazolinone hybrids inhibit tubulin polymerization (IC₅₀: 1.2–3.5 µM), a mechanism absent in the target compound’s reported data .

Biological Activity

2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone is a compound that falls within the quinazolinone class, known for its diverse biological activities. This article examines its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data from various studies.

- IUPAC Name : this compound

- Molecular Formula : C10H6F3NOS

- Molecular Weight : 277.28 g/mol

- InChI Key : MRDJXDJVVCNDND-UHFFFAOYSA-N

Antimicrobial Activity

Studies have shown that quinazolinone derivatives exhibit significant antimicrobial properties. For instance:

- A series of quinazolinone derivatives were synthesized and evaluated for their antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The presence of electron-withdrawing groups like trifluoromethyl on the phenyl ring was found to enhance antibacterial potency .

- In one study, compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Compound | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 32 | |

| Quinazoline Derivative A | Antibacterial | 16 | |

| Quinazoline Derivative B | Antifungal | 20 |

Anticancer Activity

Quinazolinones have been recognized for their anticancer potential due to their ability to inhibit various targets involved in tumor growth:

- Research indicates that quinazoline derivatives can act as inhibitors of the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. For instance, compounds structurally similar to this compound showed IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HepG2 .

- The mechanism of action includes inhibition of DNA repair pathways and modulation of cell cycle progression, leading to apoptosis in cancer cells .

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, quinazolinones exhibit a range of other biological activities:

- Antioxidant Activity : Some derivatives have shown potential as antioxidants by scavenging free radicals and reducing oxidative stress markers in vitro .

- Anti-inflammatory Effects : Compounds similar to the target molecule have been reported to reduce inflammation in various models, suggesting a broader therapeutic application .

Case Studies

Several studies have focused on the synthesis and evaluation of quinazolinone derivatives:

- Synthesis and Evaluation : A study synthesized a library of 2-thioxoquinazolinones and evaluated their biological activities. Notably, those with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

- In Vivo Studies : Animal models treated with quinazolinone derivatives demonstrated reduced tumor sizes compared to control groups, supporting their potential as anticancer agents .

Q & A

Q. What are the optimized synthetic routes for 2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone?

The compound is synthesized via a multi-step pathway:

- Step 1 : React anthranilic acid with 3-(trifluoromethyl)phenyl isothiocyanate in ethanol to form the thione tautomer. Thione dominance is confirmed by NMR (singlet at δ = 13.04 ppm for NH) and NMR (C=S signal at 175.6 ppm) .

- Step 2 : Use a Biginelli reaction to prepare 3,4-dihydropyrimidin-2(1H)-one intermediates. Catalyst systems like HSO/charcoal are employed for high yields .

- Step 3 : Bromination of intermediates followed by nucleophilic substitution with the quinazolinone core in acetonitrile/KOH yields the final product . Green Chemistry Alternative: Aqueous hydrotrope-mediated one-pot synthesis reduces solvent waste and improves atom economy, achieving yields >80% .

Q. How is the thione tautomer confirmed in this compound?

Thione tautomerism is validated via:

- NMR : A singlet at δ = 13.04 ppm corresponds to the NH group adjacent to the thione (C=S) .

- NMR : A distinct peak at 175.6 ppm confirms the C=S moiety .

- IR Spectroscopy : Absence of S-H stretching (~2500 cm) supports the thione form over the thiol tautomer .

Advanced Research Questions

Q. What in vitro models are used to assess its cytotoxic effects, and how are mechanistic pathways investigated?

- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) evaluate IC values. reports IC values <10 µM for hybrid derivatives .

- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays confirm programmed cell death. Mitochondrial membrane depolarization (JC-1 dye) and DNA fragmentation (TUNEL assay) are also used .

- DNA Interaction : Molecular docking (AutoDock Vina) predicts binding to DNA minor grooves, validated via UV-vis spectroscopy and ethidium bromide displacement assays .

Q. How do structural modifications influence bioactivity?

- C2 Substitution : Introducing dihydropyrimidinone groups at C2 enhances DNA-binding affinity and cytotoxicity. For example, a 4-nitrophenyl substituent increases apoptosis by 40% compared to unsubstituted analogs .

- Trifluoromethyl Group : The electron-withdrawing CF group improves metabolic stability and cellular uptake, as shown in comparative pharmacokinetic studies .

- Thiadiazole Hybrids : Derivatives with 1,3,4-thiadiazole moieties exhibit dual antimicrobial and anticancer activity (MIC <5 µg/mL for S. aureus) .

Q. What computational methods predict binding affinity and selectivity for target proteins?

- Docking Studies : AutoDock or Schrödinger Suite models interactions with DNA topoisomerase II or MAO enzymes. Pose validation includes RMSD <2.0 Å against crystallographic data .

- MD Simulations : GROMACS simulations (100 ns) assess ligand-protein stability. Hydrogen bond occupancy >50% indicates strong binding .

- QSAR Models : CoMFA/CoMSIA correlate substituent electronegativity (Hammett constants) with IC values (R >0.85) .

Data Contradictions and Resolution

- Synthetic Yields : reports 70–85% yields via traditional routes, while claims >90% using hydrotropes. Resolution: Optimize catalyst loading (e.g., 10 mol% HSO) and reaction time (2–4 hours) .

- Biological Activity : Some derivatives show high cytotoxicity but low selectivity (SI <2). Mitigation: Introduce polar groups (e.g., -OH, -COOH) to reduce off-target effects .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.